BenchChemオンラインストアへようこそ!

TCH-165

Proteasome Enzymology Drug Discovery

TCH-165 uniquely shifts 20S/26S proteasome equilibrium to increase free 20S core particles—not merely activating existing proteasomes like Betulinic Acid or AM-404. It selectively degrades disordered proteins (α-synuclein, tau, c-MYC) while sparing structured proteins, and retains full efficacy in bortezomib-resistant cancer models. This mechanistic differentiation is critical for reproducible proteostasis research in oncology, neurodegeneration, and cardiac I/R injury. Ideal for dissecting ubiquitin-independent degradation and autophagy-proteasome crosstalk. Available in mg to gram quantities with ≥98% purity. Confirm stock and request a quote today.

Molecular Formula C39H37N3O3
Molecular Weight 595.7 g/mol
Cat. No. B611247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCH-165
SynonymsTCH165;  TCH 165;  TCH-165
Molecular FormulaC39H37N3O3
Molecular Weight595.7 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1
InChIKeyXXDLWRCUPASJGY-AEGYFVCZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TCH-165: Technical Overview of a Proteasome Assembly Modulator for 20S-Mediated Proteolysis


TCH-165 (CAS 1446350-60-2) is a synthetic small-molecule modulator that shifts the dynamic equilibrium between 20S and 26S proteasome complexes, favoring an increase in free 20S core particles and enhancing ubiquitin-independent, 20S-mediated degradation of intrinsically disordered proteins (IDPs) such as α-synuclein, tau, and c-MYC [1]. It exhibits a defined EC50 profile across the three major proteasome catalytic activities and demonstrates cellular permeability with anti-proliferative effects in cancer models .

Why Substituting TCH-165 with Generic 20S Activators Fails: A Procurement-Risk Assessment


Generic substitution of TCH-165 with other 20S proteasome activators (e.g., Betulinic Acid, AM-404, Sulforaphane, or MK-866) is not scientifically justifiable. TCH-165 uniquely modulates proteasome assembly to increase the absolute number of 20S particles, whereas many alternatives merely stimulate existing 20S catalytic activity or function via indirect Nrf2-pathway induction [1]. This fundamental mechanistic difference results in divergent functional profiles: TCH-165 selectively degrades IDPs without affecting structured proteins and retains efficacy in bortezomib-resistant cells, a critical advantage that generic activators have not demonstrated . Direct comparative data reveal that compounds like Betulinic Acid and Oleuropein fail to enhance the turnover of misfolded proteins in cellular models, underscoring the risk of non-specific substitution [2].

TCH-165 Differentiated Quantitative Performance vs. Comparators: A Procurement Evidence Guide


EC50 Values for Proteasome Catalytic Activities: TCH-165 vs. Betulinic Acid

TCH-165 activates the three major proteasome catalytic activities with distinct EC50 values: chymotrypsin-like (CT-L) at 4.2 μM, trypsin-like (Tryp-L) at 3.2 μM, and caspase-like (Casp-L) at 4.7 μM, reflecting a balanced activation profile . In contrast, Betulinic Acid preferentially activates only the CT-L activity with a reported EC50 of 5.5 μM, offering no enhancement of Tryp-L or Casp-L activities .

Proteasome Enzymology Drug Discovery

Selective Degradation of Intrinsically Disordered Proteins (IDPs) Over Structured Proteins

TCH-165 enhances the degradation of IDPs such as α-synuclein and tau in cell culture models, with no observable effect on the structured protein GAPDH, demonstrating remarkable substrate selectivity [1]. In contrast, the 20S stimulator AM-404 lacks this selectivity and has been shown to cause significant cytotoxicity at active concentrations, limiting its utility [2].

Proteostasis Neurodegeneration Protein Degradation

Efficacy in Bortezomib-Resistant Multiple Myeloma Models

TCH-165 reduces c-MYC protein levels and inhibits tumor growth in both bortezomib-sensitive and bortezomib-resistant multiple myeloma cell lines and in vivo xenograft models [1]. This contrasts with standard proteasome inhibitors (e.g., Bortezomib) and indirect Nrf2-pathway activators (e.g., Sulforaphane), which show markedly reduced efficacy in bortezomib-resistant settings .

Multiple Myeloma Drug Resistance Oncology

In Vivo Tumor Growth Inhibition in Multiple Myeloma Xenografts

TCH-165 significantly reduces tumor growth in multiple myeloma xenograft models, with tumor volume reductions observed relative to vehicle-treated controls [1]. In contrast, other 20S activators such as MK-866 and AM-404 have not been validated in vivo for antitumor efficacy, limiting their translational relevance [2].

In Vivo Pharmacology Xenograft Model Antitumor Activity

Unique Autophagy Modulation via SNAP29/STX17 Degradation

TCH-165 inhibits autophagy flux by enhancing the proteasomal degradation of SNAP29 and STX17, proteins essential for autophagosome-lysosome fusion, thereby reducing autophagic degradation independently of lysosomal inhibitors [1]. This mechanism is distinct from that of other 20S activators like MK-866, which have no reported effect on autophagy-related proteins [2].

Autophagy Lysosome Protein Trafficking

Immunoproteasome Activation and Cardioprotective Effects

TCH-165 increases immunoproteasome subunit expression and activity, leading to enhanced degradation of the pro-fission protein Drp1 and restoration of mitochondrial fusion/fission balance in cardiac ischemia-reperfusion (I/R) injury models [1]. Betulinic Acid and Sulforaphane, while known to activate 20S proteasomes, have not been reported to induce immunoproteasome activity or confer cardioprotective effects in I/R models [2].

Cardioprotection Ischemia-Reperfusion Injury Immunoproteasome

TCH-165 High-Value Research and Industrial Application Scenarios


Bortezomib-Resistant Multiple Myeloma Research

Utilize TCH-165 to investigate 20S proteasome activation as a therapeutic strategy in bortezomib-resistant multiple myeloma models. TCH-165 reduces c-MYC levels and inhibits tumor growth both in vitro and in vivo, even in cells with acquired bortezomib resistance, enabling studies that are not possible with standard proteasome inhibitors or generic 20S activators [1].

Proteostasis Studies in Neurodegenerative Disease Models

Employ TCH-165 to selectively enhance the degradation of intrinsically disordered proteins (α-synuclein, tau) without affecting structured proteins. This selectivity, validated in cell culture, makes TCH-165 an ideal tool for dissecting proteostasis pathways in Parkinson's and Alzheimer's disease models, where off-target degradation is a critical confounder [2].

Cardiac Ischemia-Reperfusion Injury and Mitochondrial Dynamics Research

Leverage TCH-165's unique ability to activate the immunoproteasome and promote Drp1 degradation to study mitochondrial fission/fusion balance in cardiac I/R injury models. This application is uniquely supported by in vivo evidence of cardioprotection, a feature not reported for other 20S activators [3].

Autophagy-Proteasome Cross-Talk Investigations

Use TCH-165 as a dual-function tool to simultaneously activate the 20S proteasome and inhibit autophagosome-lysosome fusion. This enables precise dissection of the interplay between the ubiquitin-independent proteasome pathway and autophagy flux, a capability not shared by MK-866 or AM-404 [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCH-165

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.